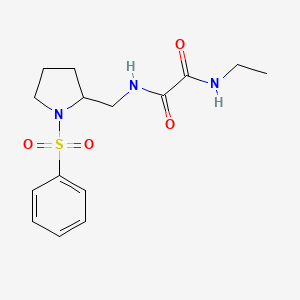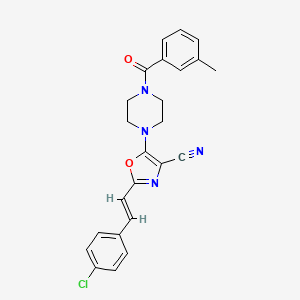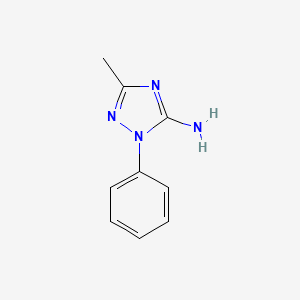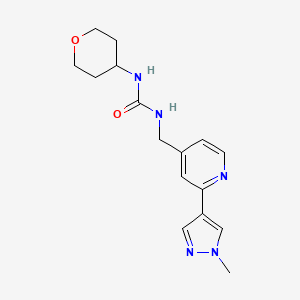![molecular formula C21H15Cl2N3O2S2 B3008473 N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261004-75-4](/img/structure/B3008473.png)
N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a molecule that appears to be structurally related to a class of compounds with potential inhibitory effects on thymidylate synthase (TS), an enzyme critical for DNA synthesis and a target for antitumor and antibacterial agents. The compound's structure suggests it may have similar biological activities and could be of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds has been described, where novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate, which was then appended with appropriately substituted aryl thiols via an oxidative addition reaction . This method could potentially be adapted for the synthesis of the compound , considering its structural similarities.
Molecular Structure Analysis
The molecular structure of a related complex, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), has been determined using X-ray crystallography . This complex features a square-planar unit with a tetragonally-distorted octahedral geometry around Cu(II). The structure of "N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" could be similarly elucidated to understand its potential binding interactions with biological targets.
Chemical Reactions Analysis
The compound's reactivity has not been directly studied, but related molecules have been shown to inhibit thymidylate synthase and dihydrofolate reductase (DHFR), with variations in the substituents affecting potency . The presence of chlorophenyl and thienopyrimidinyl groups in the compound suggests it may also participate in similar biochemical interactions.
Physical and Chemical Properties Analysis
Vibrational spectroscopic signatures of a similar antiviral active molecule were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The study of "N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" could follow a similar approach to determine its vibrational properties, which are indicative of molecular stability and interactions. Additionally, the polarity and structure of related acetamides have been studied using the dipole moment method and quantum chemical calculations, revealing preferred conformations and the existence of equilibrium mixtures of conformers . These methods could be applied to the compound to predict its behavior in different environments.
Scientific Research Applications
Synthesis and Antitumor Activity
A notable area of research involves the synthesis of thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activities. These compounds, including variations of the mentioned chemical structure, have been synthesized and assessed for their efficacy against several human cancer cell lines. For instance, compounds synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have shown potent anticancer activity, comparable to doxorubicin, on human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activities
Research into dual thymidylate synthase and dihydrofolate reductase inhibitors has identified classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potent inhibitors. These compounds showcase significant dual inhibitory activities against both enzymes, highlighting their potential in cancer therapy (Gangjee et al., 2008).
Crystal Structures and Molecular Interactions
The crystal structures of derivatives of the compound have been studied to understand their molecular conformation and interactions. These studies provide insights into the folded conformation of such compounds and their intramolecular hydrogen bond stabilizations, which are crucial for their biological activities (Subasri et al., 2016).
Vibrational Spectroscopic Signatures
Investigations into the vibrational spectroscopic signatures of these compounds, using techniques like Raman and Fourier transform infrared spectroscopy, have been conducted. These studies aim to characterize the molecules further and understand their stability and interactions at the molecular level (Mary et al., 2022).
Antimicrobial Activity
Additionally, some studies have explored the antimicrobial activities of related compounds. While the focus has been on their antitumor potential, the antimicrobial properties contribute to a broader understanding of their applications in medicinal chemistry (Mistry et al., 2009).
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S2/c1-12-3-2-4-15(23)18(12)25-17(27)11-30-21-24-16-9-10-29-19(16)20(28)26(21)14-7-5-13(22)6-8-14/h2-10H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUBMJCTRYGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)
![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)



![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)
![(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one](/img/structure/B3008403.png)
![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)


